molecular formula C9H15BO2Si B6230111 [2-(trimethylsilyl)phenyl]boronic acid CAS No. 1160757-30-1

[2-(trimethylsilyl)phenyl]boronic acid

Cat. No.: B6230111
CAS No.: 1160757-30-1
M. Wt: 194.11 g/mol
InChI Key: KIJPIBNIBJYCDG-UHFFFAOYSA-N
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Description

[2-(Trimethylsilyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H15BO2Si. It is a derivative of boronic acid where the phenyl ring is substituted with a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(trimethylsilyl)phenyl]boronic acid typically involves the reaction of 2-bromo-1-(trimethylsilyl)benzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-bromo-1-(trimethylsilyl)benzene using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: [2-(Trimethylsilyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents like H2O2, NaBO3.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: [2-(Trimethylsilyl)phenyl]boronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: This makes them potential candidates for developing enzyme inhibitors and therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the preparation of ligands for catalysis and other functional materials .

Mechanism of Action

The primary mechanism of action for [2-(trimethylsilyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the reaction.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Trimethylsilylphenylboronic acid
  • 3-Trimethylsilylphenylboronic acid

Comparison: Compared to phenylboronic acid, [2-(trimethylsilyl)phenyl]boronic acid offers increased steric hindrance due to the trimethylsilyl group, which can enhance selectivity in certain reactions. The trimethylsilyl group also imparts unique electronic properties, making it distinct from other boronic acids .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure, featuring a trimethylsilyl group, provides distinct advantages in terms of stability and selectivity. This compound continues to be a valuable tool in both academic research and industrial applications.

Properties

CAS No.

1160757-30-1

Molecular Formula

C9H15BO2Si

Molecular Weight

194.11 g/mol

IUPAC Name

(2-trimethylsilylphenyl)boronic acid

InChI

InChI=1S/C9H15BO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7,11-12H,1-3H3

InChI Key

KIJPIBNIBJYCDG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1[Si](C)(C)C)(O)O

Purity

95

Origin of Product

United States

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